Cas no 2228668-67-3 (3-(3-chloro-4-nitrophenyl)butanoic acid)

3-(3-Chloro-4-nitrophenyl)butanoic acid is a chlorinated nitroaromatic compound featuring a butanoic acid side chain, which enhances its utility as an intermediate in organic synthesis. The presence of both chloro and nitro substituents on the phenyl ring imparts reactivity for further functionalization, making it valuable in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural properties facilitate selective modifications, such as reductions or nucleophilic substitutions, enabling the synthesis of complex derivatives. The compound’s stability under standard conditions ensures consistent handling and storage. Its well-defined molecular structure allows for precise control in synthetic pathways, supporting applications in research and industrial processes requiring high-purity intermediates.
3-(3-chloro-4-nitrophenyl)butanoic acid structure
2228668-67-3 structure
Product Name:3-(3-chloro-4-nitrophenyl)butanoic acid
CAS No:2228668-67-3
MF:C10H10ClNO4
MW:243.643702030182
CID:6425958
PubChem ID:165634768
Update Time:2025-10-31

3-(3-chloro-4-nitrophenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-chloro-4-nitrophenyl)butanoic acid
    • EN300-1996901
    • 2228668-67-3
    • Inchi: 1S/C10H10ClNO4/c1-6(4-10(13)14)7-2-3-9(12(15)16)8(11)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)
    • InChI Key: OOLJOXCJWDYVHT-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C(C)CC(=O)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 243.0298355g/mol
  • Monoisotopic Mass: 243.0298355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 83.1Ų

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Additional information on 3-(3-chloro-4-nitrophenyl)butanoic acid

3-(3-Chloro-4-nitrophenyl)butanoic Acid (CAS No. 2228668-67-3): A Comprehensive Overview

3-(3-Chloro-4-nitrophenyl)butanoic acid (CAS No. 2228668-67-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique chloro-nitrophenyl moiety and butanoic acid backbone, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, which combines a halogenated aromatic ring with a carboxylic acid functional group, makes it a valuable building block for designing more complex molecules.

In recent years, the demand for 3-(3-chloro-4-nitrophenyl)butanoic acid has surged due to its potential applications in drug discovery. Researchers are particularly interested in its role as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The compound's ability to undergo selective functionalization at the nitro and chloro positions allows for the creation of diverse derivatives, which are being explored for their bioactivity. This aligns with the growing trend of targeted drug design and green chemistry, where efficiency and sustainability are prioritized.

From an industrial perspective, CAS No. 2228668-67-3 is also relevant in the development of advanced materials. Its aromatic system and polar functional groups contribute to its use in liquid crystal displays (LCDs) and organic semiconductors. As the electronics industry shifts toward flexible and lightweight materials, compounds like this are becoming increasingly important. Additionally, its stability under various conditions makes it a candidate for polymer modification and coatings.

The synthesis of 3-(3-chloro-4-nitrophenyl)butanoic acid typically involves multi-step organic reactions, including Friedel-Crafts alkylation and nitration. Recent advancements in catalytic methods have improved the yield and purity of this compound, addressing concerns about waste reduction and energy efficiency. These innovations resonate with the broader push for sustainable chemical manufacturing, a topic frequently searched by professionals in the field.

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing 3-(3-chloro-4-nitrophenyl)butanoic acid. These methods ensure compliance with quality control standards, which is critical for its use in regulated industries. The compound's spectral data and physicochemical properties are well-documented, facilitating its adoption in research and development.

In summary, 3-(3-chloro-4-nitrophenyl)butanoic acid (CAS No. 2228668-67-3) is a compound of high scientific and industrial relevance. Its applications span pharmaceuticals, agrochemicals, and materials science, reflecting the interdisciplinary nature of modern chemistry. As research continues to uncover new uses for this molecule, its importance is likely to grow, making it a subject of ongoing interest for chemists and engineers alike.

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